1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole
Description
Contextualization of Imidazole (B134444) Derivatives in Medicinal Chemistry and Chemical Biology
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. biolmolchem.com This simple scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a multitude of biologically active compounds and approved drugs. semanticscholar.orgekb.eg Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes. semanticscholar.orgresearchgate.net
Imidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities. researchgate.netresearchgate.net They form the core of drugs with applications as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. semanticscholar.orgbiolmolchem.com The imidazole moiety is a key component of the essential amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological processes. nih.gov This wide-ranging bioactivity has cemented the imidazole nucleus as a critical building block for the design of new therapeutic agents. ekb.eg
Table 1: Examples of Biological Activities of Imidazole-Containing Compounds
| Biological Activity | Examples of Imidazole Derivatives |
|---|---|
| Anticancer | Nilotinib |
| Antifungal | Clotrimazole, Miconazole |
| Antibacterial | Metronidazole |
| Anti-inflammatory | Celecoxib (contains a pyrazole, a structural isomer) |
| Antiviral | Daclatasvir |
| Antihypertensive | Losartan (contains an imidazole ring) |
Rationale for Academic Investigation into the Chemical Compound 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole
While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be constructed from an analysis of its structural components. The academic interest in this molecule lies in the exploration of novel chemical space and the potential for synergistic effects arising from the combination of its constituent parts.
The key structural features that provide a rationale for its synthesis and study are:
The Imidazole Core: As established, this ring system is a well-validated pharmacophore. Its presence provides a high probability of interaction with various biological targets. semanticscholar.org
The N-O Linkage: The connection of the benzyl (B1604629) group to the imidazole nitrogen via an oxygen atom (an N-oxy bond) is less common than direct N-alkylation or C-alkylation. Synthesizing and testing such N-O substituted imidazoles allows researchers to probe how this specific linkage affects the molecule's stability, conformation, and ability to interact with biological targets compared to more conventional derivatives.
The 4-(tert-butyl)benzyl Group: The benzyl group itself provides a lipophilic, aromatic scaffold that can engage in various non-covalent interactions, such as pi-stacking. The para-substituted tert-butyl group is a common feature in medicinal chemistry for several reasons:
Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the molecule's oil-water partition coefficient, which can influence its ability to cross cell membranes.
Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation (e.g., oxidation) at that position on the aromatic ring, potentially increasing the compound's half-life in vivo.
Steric Influence: The size of the tert-butyl group can enforce a specific orientation of the molecule when it binds to a target protein, potentially leading to higher potency and selectivity.
Therefore, the investigation into this compound is driven by the principles of molecular exploration and structure-activity relationship (SAR) studies. By combining the versatile imidazole core with the modulating properties of the 4-(tert-butyl)benzyl group through an unconventional N-oxy linker, chemists can create a novel molecule with a unique physicochemical profile and an unexplored potential for biological activity.
Foundational Research on Related Chemical Scaffolds and Their Significance
The scientific interest in this compound is supported by extensive foundational research on related chemical structures.
Benzyl-Substituted Imidazoles and Benzimidazoles: The attachment of benzyl groups to imidazole and benzimidazole (B57391) rings is a common strategy in drug design. For instance, compounds like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole have been synthesized and structurally characterized, highlighting the interest in combining these specific moieties. nih.gov Other research has focused on the synthesis of 1-(4-alkoxybenzyl)-1H-(benz)imidazoles for potential antimycobacterial applications. researchgate.net These studies establish that the benzyl-imidazole scaffold is a promising starting point for identifying bioactive compounds.
Benzyloxy Imidazoles: While the specific N-oxy linkage is rare, research into other benzyloxy-imidazole isomers provides valuable context. For example, the synthesis and investigation of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole revealed potential anti-inflammatory and analgesic properties. biolmolchem.combiolmolchem.com This suggests that the inclusion of a benzyloxy group, regardless of its specific point of attachment to the imidazole ring, can be a fruitful strategy for discovering compounds with these activities.
Compounds Containing the tert-Butylphenyl Moiety: The tert-butylphenyl group is a component of numerous biologically active molecules across different structural classes. For example, 4-methoxy-6-(4-tert-butyl-styryl)-2H-pyran-2-one has been investigated for its activity against tropical diseases like malaria and leishmaniasis. nih.gov The compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) is a well-known antioxidant, antibacterial, and antifungal agent found in various natural sources. researchgate.net These examples demonstrate that the tert-butylphenyl motif is a valuable component for imparting or enhancing biological activity.
Table 2: Research Highlights of Related Scaffolds
| Scaffold Type | Example Compound | Investigated Properties/Significance |
|---|---|---|
| Benzyl-Substituted Benzimidazole | 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole | Structural characterization of compounds containing the tert-butylbenzyl moiety. nih.gov |
| Benzyloxy Imidazole Isomer | 2-(benzyloxy)-4,5-diphenyl-1H-imidazole | Potential anti-inflammatory and analgesic activities. biolmolchem.combiolmolchem.com |
| tert-Butylphenyl Containing Compound | 4-Methoxy-6-(4-tert-butyl-styryl)-2H-pyran-2-one | Activity against Plasmodium falciparum and Leishmania donovani. nih.gov |
| tert-Butylphenol | 2,4-di-tert-butylphenol | Potent antioxidant, antibacterial, and antifungal properties. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13-6-4-12(5-7-13)10-17-16-9-8-15-11-16/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYPOLRGKWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213072 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methoxy]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-00-1 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methoxy]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methoxy]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of 1 4 Tert Butyl Benzyl Oxy 1h Imidazole
Retrosynthetic Approaches for the Construction of the 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For this compound, the most strategically sound disconnection is at the ether linkage (C-O bond), as this pathway is supported by established O-alkylation methodologies for N-hydroxy compounds. organic-chemistry.orgnih.gov
This primary disconnection identifies two key precursors: 1-hydroxyimidazole (B8770565) (I) and an appropriate 4-(tert-butyl)benzyl electrophile (II) , such as 4-(tert-butyl)benzyl bromide. This approach simplifies the synthesis into two manageable parts: the construction of the N-hydroxyheterocycle and the synthesis of the substituted benzylic coupling partner.
A secondary, less common disconnection could be envisioned at the N-O bond. However, the formation of this bond typically requires more complex and less direct methodologies, making the C-O disconnection the preferred synthetic strategy.
Optimized Synthetic Pathways for the Target Compound
The forward synthesis, based on the preferred retrosynthetic approach, involves the preparation of the key precursors followed by their coupling under optimized conditions.
1-hydroxyimidazole (I): The synthesis of the 1-hydroxyimidazole core can be achieved through several established methods. One of the most widespread methods involves the condensation of a diketone monoxime with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net A more direct approach involves the controlled oxidation of imidazole (B134444) with an organic peroxide, which can yield the desired N-hydroxy derivative. google.com For laboratory-scale synthesis, a multi-component reaction involving hydroxylamine, a glyoxal, and an ammonia source offers an efficient route to substituted 1-hydroxyimidazoles, which can be adapted for the unsubstituted parent compound. semanticscholar.org
4-(tert-butyl)benzyl bromide (II): The synthesis of this key electrophile typically begins with commercially available 4-(tert-butyl)toluene. A common method for benzylic functionalization is radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions. Alternatively, 4-(tert-butyl)benzyl alcohol can be synthesized by reducing 4-tert-butylbenzaldehyde (B1265539) with a reducing agent like sodium borohydride. The resultant alcohol can then be converted to the corresponding bromide using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
The crucial step in the synthesis is the O-alkylation of 1-hydroxyimidazole with 4-(tert-butyl)benzyl bromide. This transformation is typically an Sₙ2 reaction that requires a base to deprotonate the hydroxyl group of 1-hydroxyimidazole, forming a more nucleophilic alkoxide. The optimization of this reaction involves screening various bases, solvents, and temperature conditions to maximize yield and minimize side reactions, such as N-alkylation.
Common bases for such alkylations include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). nih.gov The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. For instance, a strong, non-nucleophilic base like NaH in THF or DMF ensures complete deprotonation, driving the reaction to completion.
While many N-alkylation reactions of imidazoles benefit from transition-metal catalysis, direct O-alkylation of N-hydroxy compounds often proceeds efficiently without a catalyst. mdpi.com However, for large-scale synthesis or to improve reaction kinetics under milder conditions, the development of a catalytic system could be explored. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), could be effective in biphasic systems to facilitate the reaction between the ionic nucleophile and the organic electrophile.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 78 |
| 3 | NaH | THF | 25 | 6 | 85 |
| 4 | NaH | DMF | 25 | 4 | 92 |
| 5 | t-BuOK | THF | 25 | 6 | 75 |
Following the reaction, a standard aqueous workup is typically employed. The reaction mixture is quenched with water or a saturated ammonium chloride solution, and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with water and brine to remove residual base and solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Purification of the crude product is most commonly achieved using silica (B1680970) gel column chromatography. orgsyn.org Given the structure of this compound, a gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective for separating the target compound from unreacted starting materials and any byproducts. The purity of the final product is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. asianpubs.orgnih.gov
Strategies for Analogue and Derivative Synthesis
The synthesis of analogues and derivatives is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials.
Systematic modifications of the imidazole ring can be achieved either by building the ring from functionalized precursors or by direct functionalization of the pre-formed this compound skeleton.
Synthesis from Functionalized Precursors: To introduce substituents at the C2, C4, or C5 positions of the imidazole ring, the initial synthesis of the 1-hydroxyimidazole core can be modified. For example, by using substituted glyoxals or α-dicarbonyl compounds in the condensation reaction, various substituents can be installed at the C4 and C5 positions. semanticscholar.org Similarly, employing different aldehydes can lead to substitution at the C2 position.
Direct Functionalization: The imidazole ring is susceptible to various chemical modifications. nih.gov Electrophilic aromatic substitution reactions, such as halogenation (using NBS or NCS) or nitration (using nitric acid/sulfuric acid), can introduce functional groups onto the imidazole ring, typically at the C4 or C5 positions. The directing effects of the N-oxybenzyl group would need to be considered.
Alternatively, a deprotonation-functionalization strategy can be employed. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to regioselective deprotonation of the imidazole ring, most likely at the C2 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a wide range of functional groups. This method provides a powerful tool for generating a library of diverse analogues. researchgate.net
| Position | Reaction Type | Reagent(s) | Resulting Group |
|---|---|---|---|
| C2 | Lithiation/Electrophilic Quench | 1. n-BuLi; 2. RX | Alkyl |
| C2 | Lithiation/Electrophilic Quench | 1. n-BuLi; 2. RCHO | Hydroxyalkyl |
| C4/C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| C4/C5 | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Chloro |
| C4/C5 | Nitration | HNO₃/H₂SO₄ | Nitro |
Structural Variations on the tert-Butylbenzyl Moiety
The 4-(tert-butyl)benzyl group is a common feature in many biologically active molecules, where the tert-butyl group often serves to increase steric bulk, enhance lipophilicity, and protect against metabolic degradation. hyphadiscovery.com Systematic modifications to this moiety in this compound can provide valuable insights into its structure-activity relationships (SAR).
One avenue of exploration involves the replacement of the tert-butyl group with other bulky alkyl groups, such as isopropyl, cyclopentyl, or cyclohexyl. These changes can fine-tune the steric profile and lipophilicity of the molecule. Another approach is the introduction of substituents onto the phenyl ring of the tert-butylbenzyl moiety. Halogenation, for instance, can alter the electronic properties of the ring and introduce new potential binding interactions. nih.gov
Furthermore, the tert-butyl group itself can be seen as a point for derivatization. Recent advancements have demonstrated the catalytic hydroxylation of sterically hindered C-H bonds within tert-butyl groups, opening up possibilities for introducing new functional groups. chemrxiv.org The metabolic pathways of drugs containing tert-butyl groups often involve oxidation to alcohols and carboxylic acids, and synthesizing these potential metabolites can be crucial for understanding the compound's in vivo behavior. hyphadiscovery.com
Table 1: Proposed Structural Variations of the tert-Butylbenzyl Moiety
| Modification Type | Example of Variation | Potential Impact |
|---|---|---|
| Alkyl Group Replacement | Isopropyl, Cyclopentyl | Fine-tuning of steric bulk and lipophilicity |
| Phenyl Ring Substitution | Halogenation (e.g., Fluoro, Chloro) | Alteration of electronic properties, new binding interactions |
Exploration of Linker Chemistry and Bioisosteric Replacements
One strategy involves varying the length and flexibility of the linker. For instance, inserting additional methylene (B1212753) groups (e.g., -O-(CH2)n-) could alter the distance and relative orientation of the two key structural components. The introduction of conformational constraints, such as incorporating the linker into a cyclic structure, could also be explored to lock the molecule into a more active conformation. acs.org
Bioisosteric replacement of the ether oxygen is another important avenue. princeton.edu Replacing the oxygen atom with sulfur to form a thioether linkage (-S-CH2-) can impact the bond angle and lipophilicity. Amine-based linkers (-NH-CH2-) would introduce a basic center and hydrogen bonding capabilities. u-tokyo.ac.jp Furthermore, more complex bioisosteres for the ether linkage, such as amides (-CONH-), sulfonamides (-SO2NH-), or various five-membered heterocyclic rings (e.g., oxadiazole, triazole), can be considered to enhance metabolic stability and introduce different vectoral properties for potential biological interactions. drughunter.comnih.gov
Table 2: Potential Linker Modifications and Bioisosteric Replacements
| Modification Strategy | Example of Linker/Bioisostere | Key Property Changes |
|---|---|---|
| Linker Length Variation | -O-(CH2)2- | Increased flexibility and distance |
| Conformational Constraint | Cyclic ether linker | Reduced flexibility, locked conformation |
| Thioether Replacement | -S-CH2- | Altered bond angle and lipophilicity |
| Amine Linker | -NH-CH2- | Introduction of basicity and H-bonding |
| Amide Bioisostere | -CONH- | Increased metabolic stability, altered geometry |
Implementation of Sustainable and Green Chemistry Principles in Synthesis
The synthesis of this compound and its derivatives can be approached with a focus on environmentally friendly methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov
A key step in the synthesis of the target compound is the O-alkylation of a 1-hydroxyimidazole precursor with 4-(tert-butyl)benzyl halide. Traditional O-alkylation reactions often utilize polar aprotic solvents and strong bases, which can pose environmental and safety concerns. Green alternatives to these conditions are actively being explored. The use of more benign solvents, such as dimethyl carbonate, has been reported for O-alkylation reactions. mdpi.com Furthermore, catalytic approaches can reduce the need for stoichiometric amounts of reagents.
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. For the synthesis of N-substituted benzimidazoles, microwave-assisted synthesis has been shown to be an effective green approach, often leading to shorter reaction times and higher yields. researchgate.net The use of plant-based extracts for the synthesis of nanoparticles, which can act as catalysts in various organic transformations, represents an emerging area of green nanotechnology with potential applications in heterocyclic synthesis. mdpi.com
The principles of green chemistry can be applied to every stage of the synthesis, from the choice of starting materials to the final purification methods. By embracing these principles, the chemical synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Computational and Theoretical Investigations of the Molecular Architecture and Reactivity of 1 4 Tert Butyl Benzyl Oxy 1h Imidazole
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are indispensable for characterizing the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. For 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole, these investigations center on the distribution of electrons within the molecular framework and the nature of its frontier molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity.
In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole (B134444) ring and the oxygen atom of the benzyloxy group. These regions possess the highest electron density and are therefore the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the benzyl (B1604629) and imidazole rings, representing the most favorable regions for nucleophilic attack.
The presence of the electron-donating tert-butyl group on the benzyl ring is expected to have a modest influence on the electronic properties of the molecule. While a detailed quantitative analysis would necessitate specific calculations, it is reasonable to infer that this group may slightly raise the energy of the molecular orbitals associated with the benzyl moiety.
To provide a quantitative perspective, data from computational studies on analogous benzimidazole (B57391) derivatives can be considered. For instance, theoretical studies on substituted benzimidazoles have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating a high degree of chemical stability. d-nb.infonih.gov
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Imidazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzimidazole | -6.32 | -0.87 | 5.45 |
| 2-Methylbenzimidazole | -6.15 | -0.79 | 5.36 |
| 2-Mercaptobenzimidazole | -5.98 | -1.21 | 4.77 |
Note: The data in this table is for illustrative purposes and is based on computational studies of different, but related, imidazole compounds. The exact values for this compound will vary.
The distribution of charge within a molecule is fundamental to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape on the electron density surface of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote areas of electron deficiency and are susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the oxy-ether linkage, consistent with the presence of lone pairs of electrons. The hydrogen atoms of the molecule, particularly those on the imidazole and benzyl rings, would exhibit positive electrostatic potential. The tert-butyl group, being largely nonpolar, would have a relatively neutral potential. Such a charge distribution is critical in governing how the molecule interacts with other molecules, including solvents and biological receptors.
Computational methods can predict various spectroscopic properties of a molecule, including its vibrational (infrared) and electronic (ultraviolet-visible) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.
The theoretical vibrational spectrum of this compound would be characterized by a series of distinct absorption bands corresponding to different vibrational modes. Key predicted vibrational modes would include:
C-H stretching vibrations of the aromatic and aliphatic groups.
C=N and C=C stretching vibrations within the imidazole and benzyl rings.
C-O stretching vibrations of the ether linkage.
Vibrational modes associated with the tert-butyl group.
Electronic transition calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectrum. For this molecule, electronic transitions are expected to be of the π → π* type, primarily involving the imidazole and benzyl chromophores. The calculated maximum absorption wavelength (λmax) would provide insight into the electronic conjugation within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are as crucial as its electronic properties in determining its function. Conformational analysis and molecular dynamics simulations offer a dynamic perspective on the molecule's behavior.
The presence of several single bonds in this compound allows for considerable conformational flexibility. The key rotational degrees of freedom include the torsion angles around the C-O and O-N bonds of the benzyloxy-imidazole linkage. A systematic exploration of the conformational landscape would involve rotating these bonds and calculating the potential energy at each step to identify stable conformers (energy minima) and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a powerful tool for assessing the dynamic behavior and flexibility of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the observation of its movements and conformational changes at a given temperature.
In Silico Prediction of Molecular Interactions and Binding Affinity
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as proteins or nucleic acids. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby providing insights into the binding mode and affinity. nih.govarabjchem.org For this compound, molecular docking simulations could be employed to virtually screen its interaction against a library of known biological targets.
The process would involve generating a three-dimensional model of the compound and docking it into the active site of a target protein. The scoring functions within the docking software would then calculate the binding energy, which is an estimation of the binding affinity. arabjchem.org Studies on various imidazole derivatives have successfully utilized molecular docking to predict their binding to enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase, a target for antimicrobial agents. arabjchem.org These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.
For this compound, the imidazole ring can act as a hydrogen bond acceptor, while the benzyl and tert-butyl groups can engage in hydrophobic and van der Waals interactions. The ether linkage introduces a degree of flexibility, allowing the molecule to adopt various conformations to fit within a binding pocket.
To illustrate the potential outcomes of such an investigation, the following interactive table presents hypothetical docking results of this compound against a putative protein target. The data is based on common interaction types and binding energy ranges observed for similar heterocyclic compounds.
Interactive Data Table: Hypothetical Molecular Docking Results
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower binding energy indicates a stronger predicted interaction. |
| Hydrogen Bonds | 2 | Interactions with amino acid residues such as SER, THR, ASN. |
| Hydrophobic Interactions | 5 | Interactions involving the tert-butyl and benzyl moieties with residues like LEU, VAL, ILE. |
| Pi-Stacking Interactions | 1 | Interaction between the imidazole or benzyl ring and aromatic residues like PHE, TYR, TRP. |
| Predicted Inhibition Constant (Ki) | 50 nM | A theoretical measure of the concentration required to produce half-maximum inhibition. |
It is important to note that these are predictive values and require experimental validation. However, they serve as a valuable starting point for identifying potential biological targets and guiding further experimental studies.
Advanced Computational Methodologies in Rational Compound Design
Beyond predicting binding interactions, advanced computational methods play a crucial role in the rational design of new compounds with improved properties. nih.govpatsnap.comnih.gov These techniques leverage our understanding of structure-activity relationships to guide the modification of a lead compound, such as this compound, to enhance its efficacy, selectivity, or pharmacokinetic profile.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netjmpas.comnih.gov For a series of analogs of this compound, QSAR models could be developed to predict the activity of novel derivatives based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. tci-thaijo.orgnih.gov A pharmacophore model derived from active imidazole-based compounds could be used to screen large virtual libraries for new molecules that fit the model, or to guide the design of novel derivatives of this compound that incorporate these key features. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system, simulating the movement of atoms and molecules over time. nih.govrdd.edu.iqpensoft.net An MD simulation of this compound bound to a target protein can reveal the stability of the complex, the flexibility of the ligand in the binding site, and the role of solvent molecules in the interaction. This detailed understanding can inform the design of modifications to improve binding affinity and residence time.
The following interactive table summarizes these advanced computational methodologies and their potential applications in the rational design of analogs of this compound.
Interactive Data Table: Advanced Computational Methodologies in Drug Design
| Methodology | Description | Application in Rational Design |
| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. | Predict the activity of novel analogs and guide the selection of substituents to enhance potency. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Design new molecules with the desired features for improved target interaction. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assess the stability of the ligand-protein complex and understand the dynamics of binding. |
| Virtual Screening | Computationally screens large libraries of compounds for potential hits against a target. nih.gov | Identify novel scaffolds or derivatives with predicted activity. |
| De Novo Design | Generates novel molecular structures from scratch with desired properties. nih.gov | Create entirely new molecules optimized for a specific biological target. |
Through the integrated application of these computational and theoretical approaches, a comprehensive understanding of the molecular architecture and reactivity of this compound can be achieved. This knowledge is paramount for its potential development in various scientific and technological fields, enabling a more targeted and efficient path from molecular concept to functional application.
The search did not provide specific data on the elucidation of its molecular mechanisms of biological activity in pre-clinical models. Consequently, there is no available information regarding:
Target Identification and Validation Methodologies: No studies were found that detailed enzyme kinetic assays, inhibition profiling, receptor binding and ligand displacement studies, or the use of biophysical techniques for protein-ligand interaction characterization for this compound.
Cellular and Subcellular Effects in Vitro: There is a lack of research on how this specific compound modulates intracellular signaling pathways or its impact on cellular processes such as metabolic flux and organelle function.
Without these foundational research findings, it is not possible to construct a scientifically accurate and informative article that adheres to the provided structure and content requirements. The available literature focuses on other imidazole derivatives, and extrapolating that information would be scientifically inappropriate and violate the strict focus on "this compound."
Elucidation of Molecular Mechanisms of Biological Activity in Pre Clinical Models
Cellular and Subcellular Effects of 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole in Vitro
Subcellular Localization and Compartmentalization Studies
There is currently no available scientific literature that describes the subcellular distribution of this compound. Investigations into where the compound accumulates within cells—such as in the nucleus, mitochondria, or cytoplasm—are essential for understanding its mechanism of action. Without such studies, the specific cellular components with which this compound interacts remain unknown.
Pre-clinical Pharmacodynamic Evaluation in In Vivo Animal Models
Detailed pharmacodynamic assessments in animal models are crucial for characterizing the physiological and biochemical effects of a compound. However, no in vivo data for this compound has been made public.
Information regarding the specific molecular targets of this compound is not available. Target engagement studies are necessary to confirm that a compound binds to its intended biological target in a living organism and to correlate this binding with a biological response. The absence of this data means the primary mechanism of action has not been elucidated.
The identification and monitoring of mechanistic biomarkers, which can provide evidence of a compound's biological activity, have not been reported for this compound. Such biomarkers are critical for demonstrating that the compound is modulating its target and downstream pathways as hypothesized.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Tert Butyl Benzyl Oxy 1h Imidazole Analogues
Systematic Investigation of Structural Determinants for Biological Potency
The imidazole (B134444) ring is a common feature in many biologically active compounds, particularly antifungal agents, due to its ability to coordinate with metal ions in enzyme active sites. nih.gov The nature and position of substituents on the imidazole ring can profoundly impact the molecule's activity, selectivity, and pharmacokinetic properties. longdom.orgnih.gov
In many imidazole-based antifungal agents, the N-1 substituent is crucial for potent activity. Modifications at other positions of the imidazole ring, such as the 2-, 4-, and 5-positions, can also modulate the biological profile. For instance, the introduction of small alkyl or electron-withdrawing groups can influence the electronic properties of the imidazole ring, thereby affecting its interaction with target enzymes.
A hypothetical SAR study on analogues of 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole might explore the following modifications to the imidazole ring:
Substitution at the 2-position: Introducing a methyl or ethyl group at this position could enhance steric hindrance and potentially alter the binding orientation within a receptor pocket.
Substitution at the 4- or 5-position: Halogenation (e.g., with chlorine or fluorine) at these positions can modify the electronic distribution and lipophilicity of the molecule, which may lead to improved cell membrane permeability and target engagement.
The following interactive table illustrates potential effects of imidazole ring substitutions based on general principles observed in related imidazole derivatives.
| Compound | Imidazole Substituent | Predicted Biological Activity | Rationale for Predicted Activity |
| Analogue A | None (Parent Compound) | Baseline | Reference compound for comparison. |
| Analogue B | 2-Methyl | Potentially decreased or altered | Steric hindrance may disrupt optimal binding. |
| Analogue C | 4-Chloro | Potentially increased | Increased lipophilicity and altered electronics may enhance target interaction. |
| Analogue D | 5-Nitro | Potentially increased | The electron-withdrawing nature could enhance binding affinity to certain targets. |
The 4-(tert-butyl)benzyl group is a significant contributor to the lipophilicity of the molecule. The tert-butyl group, in particular, is a bulky, hydrophobic moiety that can engage in van der Waals interactions within a hydrophobic pocket of a target protein. nih.govresearchgate.net The position of the tert-butyl group on the benzyl (B1604629) ring is also critical. The para-position, as seen in the parent compound, often provides an optimal orientation for fitting into specific binding sites.
The metabolic stability of the tert-butyl group is a known consideration in drug design, as it can be a site for oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Therefore, SAR studies often explore isosteric replacements for the tert-butyl group to modulate pharmacokinetic properties while maintaining or improving biological activity. researchgate.net
Key SAR insights related to the tert-butylbenzyl moiety include:
Size and Shape of the Alkyl Group: Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or larger, more complex groups can significantly impact potency. A decrease in size may lead to a loss of key hydrophobic interactions, while an increase may introduce steric clashes.
Electronic Effects of Benzyl Ring Substituents: Replacing the tert-butyl group with electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, which can affect target binding and metabolic stability.
The following interactive table provides a hypothetical SAR analysis of modifications to the tert-butylbenzyl moiety.
| Compound | Modification to tert-Butylbenzyl Moiety | Predicted Efficacy | Predicted Selectivity |
| Analogue E | Isopropyl at para-position | Likely decreased | Potentially altered |
| Analogue F | tert-Butyl at meta-position | Significantly decreased | Likely decreased |
| Analogue G | Chloro at para-position | Potentially maintained or altered | Potentially altered |
| Analogue H | Methoxy at para-position | Potentially maintained or altered | Potentially altered |
The ether linkage between the benzyl group and the imidazole ring provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to its biological target. This linkage also introduces a polar oxygen atom that could potentially participate in hydrogen bonding with amino acid residues in a receptor's active site.
SAR studies focusing on the ether linkage would likely investigate:
Linker Length: Shortening or lengthening the linker by replacing the oxygen with a methylene (B1212753) group (CH2) or a longer chain could alter the distance and orientation between the imidazole and benzyl moieties, thereby affecting binding affinity.
Linker Rigidity: Replacing the flexible ether linkage with a more rigid group, such as an amide or a double bond, would restrict the conformational freedom of the molecule. This could be beneficial if the active conformation is one of the restricted forms, but detrimental otherwise.
Bioisosteric Replacement: Replacing the ether oxygen with a sulfur atom (thioether) or an amino group (amine) would change the electronic properties, hydrogen bonding capacity, and metabolic stability of the linker.
The following interactive table summarizes the potential impact of modifying the ether linkage.
| Compound | Linker Modification | Predicted Receptor Recognition | Predicted Binding Affinity |
| Analogue I | Thioether Linkage (-S-) | Potentially maintained | May be altered due to changes in bond angles and electronics. |
| Analogue J | Methylene Linkage (-CH2-) | Potentially altered | Likely decreased due to loss of potential hydrogen bonding. |
| Analogue K | Amide Linkage (-CONH-) | Significantly altered | May increase or decrease depending on the target's hydrogen bonding requirements. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmpas.com For a series of this compound analogues, QSAR models could be developed to predict their potency and guide the design of new, more active compounds.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that capture the physicochemical properties relevant to the biological activity of the compounds. For imidazole-based compounds, particularly those with antifungal activity, several classes of descriptors are commonly employed: japsonline.comresearchgate.netnih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These are important for understanding interactions with polar residues in a binding site.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and surface area. They are crucial for assessing the fit of the molecule within a receptor pocket.
Hydrophobic Descriptors: Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key factor in membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects such as branching and connectivity.
Once a set of descriptors is calculated for a series of analogues with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. japsonline.com
A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogues. By inputting the calculated descriptors for a designed compound into the QSAR equation, researchers can obtain an estimated activity value. This allows for the in-silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving time and resources.
For instance, a hypothetical QSAR model for antifungal activity of this compound analogues might take the form of the following equation:
pMIC = c0 + c1(LogP) + c2(LUMO) + c3*(Molecular Volume)
Where:
pMIC is the predicted antifungal activity (e.g., the negative logarithm of the minimum inhibitory concentration).
c0, c1, c2, c3 are the coefficients determined by the regression analysis.
LogP, LUMO, and Molecular Volume are the selected molecular descriptors.
The predictive power of such a model would depend on its statistical validity, which is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. japsonline.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling and ligand-based drug design are powerful strategies employed when the three-dimensional structure of the biological target is unknown or not well-defined. dovepress.com These approaches rely on the principle that a group of molecules exhibiting similar biological activity likely share common structural features, known as a pharmacophore, that are essential for their interaction with the target.
In the context of imidazole-containing compounds, which are known to possess a wide range of biological activities including antifungal, anticancer, and anti-inflammatory properties, pharmacophore models can be developed from a set of known active analogues. nih.govnih.govresearchgate.net For derivatives of this compound, a hypothetical pharmacophore model would likely consist of key chemical features such as a hydrogen bond acceptor (the nitrogen atoms in the imidazole ring), hydrophobic regions (the tert-butyl group and the benzyl ring), and an aromatic ring.
The general process for developing a pharmacophore model for this class of compounds would involve:
Selection of a training set: A diverse set of this compound analogues with a range of biological activities would be compiled.
Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.
Feature mapping: Common chemical features among the active molecules are identified and spatially aligned.
Hypothesis generation: Several pharmacophore hypotheses are generated and scored based on their ability to distinguish between active and inactive compounds.
Validation: The best pharmacophore model is validated using an external test set of molecules not included in the training set.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features and are therefore likely to exhibit the same biological activity. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another crucial aspect of ligand-based design. By correlating the physicochemical properties of the this compound analogues with their biological activities, a mathematical model can be built. nih.govrjptonline.org This model can then predict the activity of newly designed compounds. For instance, a 3D-QSAR study on a series of imidazole derivatives might reveal that bulky substituents at the 4-position of the benzyl ring, such as the tert-butyl group, are favorable for activity, while modifications to the imidazole ring could influence selectivity. nih.gov
Table 1: Hypothetical Pharmacophore Features for this compound Analogues
| Feature | Description | Potential Importance |
| Aromatic Ring (AR) | The benzyl group | Pi-stacking interactions with the target protein. |
| Hydrophobic (HY) | The tert-butyl group | Enhances binding affinity through hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the imidazole ring | Forms key hydrogen bonds with amino acid residues in the active site. |
| Ether Linkage | The -O-CH2- linker | Provides optimal spatial orientation of the aromatic and imidazole moieties. |
This table represents a hypothetical model based on the general principles of pharmacophore modeling for similar heterocyclic compounds.
Application of Structure-Based Drug Design Methodologies
When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool for the optimization of lead compounds like this compound. dovepress.com This approach involves the use of computational docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to its receptor.
Molecular docking studies would be employed to place the this compound molecule into the active site of its target protein. The docking algorithm would explore various possible conformations and orientations of the ligand, and a scoring function would estimate the binding affinity for each pose. For imidazole derivatives, the imidazole ring often acts as a crucial anchoring point, forming interactions with key residues in the active site. researchgate.net
Table 2: Potential Molecular Interactions of this compound with a Hypothetical Target Protein
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Pi-Pi Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | tert-Butyl Group | Leucine, Isoleucine, Valine |
| Hydrogen Bonding | Imidazole Nitrogen | Serine, Threonine, Asparagine, Glutamine |
| Coordination | Imidazole Nitrogen | Heme Iron (in Cytochrome P450 enzymes) |
This table illustrates potential interactions based on common binding modes of imidazole-containing inhibitors.
Structure-based drug design allows for the rational modification of the lead compound to improve its binding affinity and selectivity. For instance, based on the docking results, medicinal chemists could design analogues with different substituents on the benzyl ring to better fill the hydrophobic pocket or introduce additional functional groups to form new hydrogen bonds with the target. The insights gained from these computational studies guide the synthesis of new derivatives with potentially enhanced therapeutic properties.
Exploration of Potential Therapeutic and Biotechnological Applications in Pre Clinical and Theoretical Contexts
Investigation of Anti-fungal Potential and Spectrum in Pre-clinical Models
There is currently no publicly available information regarding the anti-fungal potential of 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole. Studies to determine its efficacy and spectrum of activity would be foundational in assessing its potential as an antifungal agent.
In Vitro Efficacy Against Diverse Fungal Pathogens
No studies have been published detailing the in vitro efficacy of this compound against any fungal pathogens. To evaluate its potential, a standard screening panel would be required.
Table 1: Hypothetical In Vitro Antifungal Activity Screening Panel for this compound
| Fungal Pathogen | Rationale for Inclusion | Data to be Collected |
| Candida albicans | Most common cause of opportunistic fungal infections. | Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC) |
| Candida glabrata | Often exhibits resistance to first-line azole antifungals. | MIC, MFC |
| Candida auris | Emerging multidrug-resistant pathogen of global concern. | MIC, MFC |
| Aspergillus fumigatus | Leading cause of invasive aspergillosis in immunocompromised patients. | MIC, Minimum Effective Concentration (MEC) |
| Cryptococcus neoformans | Causative agent of cryptococcal meningitis, particularly in HIV/AIDS patients. | MIC, MFC |
| Trichophyton rubrum | Common cause of dermatophytic infections (e.g., athlete's foot, ringworm). | MIC, MFC |
Mechanisms of Fungal Growth Inhibition at the Cellular Level
The mechanism of action for this compound has not been elucidated. As an imidazole-containing compound, it could be hypothesized to function similarly to other azole antifungals. The primary mechanism for azoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth. However, experimental validation through enzymatic assays and sterol profiling would be necessary to confirm this.
Efficacy Studies in Established Animal Models of Fungal Infections
No efficacy studies in animal models have been reported for this compound. Following promising in vitro data, evaluation in established murine models of disseminated candidiasis, invasive aspergillosis, or cryptococcosis would be the logical next step to assess in vivo activity.
Assessment of Other Potential Biological Modalities (e.g., anti-parasitic, enzyme inhibition, anti-bacterial)
There is no available data on the anti-parasitic, specific enzyme inhibitory (outside of potential antifungal mechanisms), or anti-bacterial activities of this compound. The broad biological activities of other imidazole-containing compounds suggest that screening against a variety of targets could be a worthwhile endeavor.
Development of this compound as a Chemical Probe for Biological Systems
Currently, there is no indication in the scientific literature that this compound has been developed or utilized as a chemical probe. For a compound to be a useful chemical probe, it typically possesses high selectivity and potency for a specific biological target. As the target(s) of this compound are unknown, its suitability as a chemical probe cannot be determined.
Conceptual Frameworks for Targeted Delivery Systems and Formulation Strategies
Given the predicted lipophilic nature of this compound due to the tert-butylbenzyl group, formulation strategies would likely focus on enhancing its solubility and bioavailability.
Table 2: Potential Formulation Strategies for a Lipophilic Imidazole (B134444) Compound
| Formulation Strategy | Rationale | Potential Advantages |
| Lipid-Based Formulations | The lipophilic nature of the compound would make it a suitable candidate for incorporation into lipid-based delivery systems. | Improved oral bioavailability, potential for lymphatic transport to avoid first-pass metabolism. |
| Nanoemulsions/Microemulsions | These systems can encapsulate lipophilic drugs in a stable, aqueous-dispersible form. | Enhanced solubility and absorption, potential for topical or parenteral delivery. |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Solid lipid core provides controlled release and protects the drug from degradation. | Improved stability, sustained release profile, potential for targeted delivery. |
| Polymeric Micelles | Amphiphilic block copolymers can self-assemble to encapsulate lipophilic drugs in their hydrophobic core. | Increased solubility, prolonged circulation time, potential for passive targeting to tumor tissues (EPR effect). |
These conceptual frameworks are based on general principles of pharmaceutical sciences and would require extensive experimental work to be applied specifically to this compound.
Advanced Analytical and Methodological Approaches in Research on 1 4 Tert Butyl Benzyl Oxy 1h Imidazole
Application of Advanced Spectroscopic and Biophysical Techniques
Use of NMR and Mass Spectrometry for Molecular Interaction Studies (methodological, not identification)
No specific studies utilizing Nuclear Magnetic Resonance (NMR) or mass spectrometry to investigate the molecular interactions of 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole with biological targets were identified. Methodologies such as Saturation Transfer Difference (STD) NMR or Diffusion Ordered Spectroscopy (DOSY) NMR, which are used to study ligand-protein binding, have not been reported for this compound.
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structures
There are no publicly available crystal structures of this compound, either as a standalone molecule or in a complex with a biological target, in the Protein Data Bank (PDB) or other crystallographic databases. Research on related imidazole (B134444) derivatives exists, but this data is not applicable to the specific compound . nih.govnih.govmdpi.comresearchgate.net Consequently, no information on its binding mode, conformational changes upon binding, or specific interactions with target residues can be provided.
High-Throughput Screening and Automated Synthesis Platforms for Library Generation
No high-throughput screening (HTS) campaigns that include this compound have been reported in the searched literature. nih.govthermofisher.com Similarly, there is no evidence of this compound being a part of chemical libraries generated through automated synthesis platforms for the purpose of biological screening. nih.govbeilstein-journals.org While general methods for creating libraries of imidazole-containing compounds exist, specific application to or from this particular molecule is not documented. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Biological Profiling
A search of scientific literature yielded no studies that have employed proteomics, transcriptomics, or metabolomics to create a comprehensive biological profile of the effects of this compound. Therefore, there is no data on its impact on global protein expression, gene transcription, or metabolic pathways in any biological system.
Microfluidic Systems and Organ-on-a-Chip Technologies for Complex Biological Assays
There is no published research detailing the use of this compound in complex biological assays involving microfluidic systems or organ-on-a-chip technologies. nih.govnih.govresearchgate.net These advanced platforms, which mimic human organ functions, have not been reportedly used to study the efficacy, toxicity, or mechanism of action of this specific compound. rsc.orgresearchgate.net
Future Research Directions and Emerging Paradigms for 1 4 Tert Butyl Benzyl Oxy 1h Imidazole
Identification of Novel Biological Targets and Pathways for Intervention
Currently, there is no published research identifying the biological targets or pathways for 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole. Future research would need to begin with broad, unbiased screening to determine if this compound has any biological activity. Initial steps could involve:
High-Throughput Screening (HTS): Exposing a wide range of cell lines (e.g., cancer, neuronal, microbial) to the compound to identify any cytotoxic, cytostatic, or other phenotypic effects.
Target-Based Screening: Testing the compound against a panel of known biological targets, such as common enzymes (kinases, proteases), G-protein coupled receptors (GPCRs), or ion channels, to identify potential interactions.
Chemoproteomics: Utilizing techniques like activity-based protein profiling (ABPP) to identify covalent binding partners of the compound within a cellular lysate, which can reveal novel targets.
Once a preliminary "hit" is identified, further studies would be required to validate the target and elucidate the mechanism of action and the specific signaling pathways involved.
Strategies for Enhancing Selectivity and Minimizing Off-Target Effects
As the primary biological targets for this compound are unknown, discussions of selectivity are speculative. However, should a target be identified, enhancing selectivity would be a critical step in its development as a potential therapeutic agent or research tool. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to understand which parts of the molecule are responsible for its activity and which can be modified to reduce binding to unintended targets.
Computational Modeling: Using the crystal structure of a validated target, computational docking studies could predict how modifications to the compound might improve binding affinity and selectivity.
Differential Screening: Testing the compound and its analogues against a panel of closely related off-targets to guide the design of more selective molecules.
Design and Synthesis of Next-Generation Analogues with Improved Potency
The potency of this compound is currently undefined. After establishing a reliable bioassay and identifying a lead compound, the design of next-generation analogues would aim to improve potency. This would involve systematic modification of its core structure:
The tert-butylbenzyl group: The bulky tert-butyl group could be moved to other positions on the benzyl (B1604629) ring (ortho, meta) or replaced with other alkyl or electron-withdrawing/donating groups to probe its role in target binding.
The benzyl ether linkage: The flexibility of the ether linkage could be altered, for instance, by introducing conformational constraints.
The imidazole (B134444) ring: The nitrogen positions on the imidazole ring could be substituted, or the ring itself could be replaced with other five-membered heterocycles (e.g., pyrazole, triazole) to explore their impact on activity.
The following table outlines potential modifications for generating next-generation analogues.
| Molecular Scaffold | Modification Site | Potential Substituents/Changes | Objective |
| This compound | tert-butyl group | Isopropyl, Cyclohexyl, Phenyl, CF3 | Probe hydrophobic pocket interactions |
| Benzyl Ring | Change substitution pattern (ortho, meta) | Optimize fit within a binding site | |
| Ether Linkage | Replace with thioether, amine, or amide | Alter bond angles and flexibility | |
| Imidazole Ring | Substitution at C2, C4, C5 positions | Modulate electronic properties and target interactions |
Addressing Challenges in the Scalable and Sustainable Synthesis of the Compound
No specific synthesis for this compound is described in the available literature. A plausible synthetic route would likely involve the O-alkylation of 1-hydroxyimidazole (B8770565) with 4-(tert-butyl)benzyl bromide. Challenges in scaling up such a synthesis could include:
Availability of Starting Materials: The commercial availability and cost of 1-hydroxyimidazole and 4-(tert-butyl)benzyl bromide at large scales would need to be assessed.
Reaction Conditions: Optimizing reaction conditions (solvent, base, temperature) to maximize yield and minimize side products, such as N-alkylation or dialkylation, would be necessary for a scalable process.
Purification: Developing a robust and scalable purification method (e.g., crystallization instead of chromatography) would be crucial for industrial production.
Sustainability: Evaluating the environmental impact of the chosen solvents and reagents and exploring greener alternatives would be an important consideration for sustainable synthesis.
Opportunities for Interdisciplinary Collaboration and Translational Research in Pre-clinical Settings
Given the lack of foundational data, the path to translational research for this compound is entirely prospective. Should initial screenings reveal a promising biological activity, significant interdisciplinary collaboration would be essential:
Medicinal Chemistry and Structural Biology: Chemists would synthesize analogues while structural biologists work to solve the crystal structure of the compound bound to its target, providing a roadmap for rational drug design.
Pharmacology and Toxicology: Pharmacologists would characterize the compound's effects in cellular and animal models, while toxicologists would assess its safety profile.
Pharmacokinetics: Experts in drug metabolism and pharmacokinetics (DMPK) would study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for in vivo use.
Translational research would focus on developing a validated biomarker to measure the compound's activity in preclinical models and, eventually, in human subjects. This collaborative, multi-faceted approach would be indispensable to determine if this compound or its future analogues have any potential for therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole?
- Methodology : The compound can be synthesized via nucleophilic substitution. React 1H-imidazole with 1-(bromomethyl)-4-(tert-butyl)benzene under reflux in ethanol (EtOH) for 16 hours. Catalytic conditions (e.g., potassium carbonate as a base) enhance nucleophilic displacement of the bromide .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 16 hours |
| Yield | 50–89% |
Q. How is the structural purity of this compound confirmed?
- Analytical Techniques :
- FTIR : Identify functional groups (e.g., C-O-C stretching at ~1200 cm⁻¹, imidazole ring vibrations at ~1600 cm⁻¹) .
- NMR : H NMR should show resonances for tert-butyl protons (δ ~1.3 ppm, singlet), benzyloxy CH (δ ~5.1 ppm), and imidazole protons (δ ~7.0–7.5 ppm). C NMR confirms quaternary carbons (tert-butyl C at ~35 ppm) .
- Elemental Analysis : Verify calculated vs. experimental C, H, N percentages (±0.3% tolerance) .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in chlorinated solvents (e.g., dichloromethane), alcohols, and DMF. Limited solubility in water .
- Stability : Stable in air and moisture as a solid. Store at 4°C in airtight containers under inert gas (e.g., N) for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Approach :
- Docking Studies : Analyze binding affinity with target enzymes (e.g., using AutoDock Vina). The tert-butyl group may enhance hydrophobic interactions, while the benzyloxy moiety influences steric effects .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
Q. What are the applications of benzimidazolium salts derived from this compound in organometallic catalysis?
- Synthesis of N-Heterocyclic Carbene (NHC) Precursors :
- Quaternize this compound with benzyl bromides in DMF at 70°C for 48 hours to form air-stable NHC precursors. These ligands enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Key Metrics :
| Property | Value |
|---|---|
| Ligand Efficiency | High steric bulk improves selectivity in Pd-catalyzed reactions |
| Thermal Stability | Decomposes above 250°C (TGA data) |
Q. How do substituents on the benzyl group affect the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Fluorinated Derivatives : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability and binding to cytochrome P450 enzymes .
- Methoxy Substitutions : Increase hydrophilicity for improved solubility in aqueous assays (e.g., enzymatic inhibition studies) .
- Experimental Validation :
- Use fluorescence spectroscopy to monitor interactions with biological targets (e.g., DNA intercalation) .
Q. What are the challenges in resolving crystallographic data for this compound?
- Crystallization Techniques :
- Grow single crystals via slow evaporation from ethanol/water mixtures. The bulky tert-butyl group may hinder packing, requiring optimized solvent ratios .
- X-ray Diffraction :
- Resolve torsional angles between the imidazole ring and benzyloxy group to confirm steric effects. Compare with analogs (e.g., 4-hydroxybenzoic acid-imidazole cocrystals) .
Methodological Considerations
Q. How to address contradictory spectral data during characterization?
- Troubleshooting :
- NMR Peak Splitting : If unexpected multiplicities arise, check for rotational barriers (e.g., hindered rotation of the benzyloxy group) using variable-temperature NMR .
- Elemental Analysis Discrepancies : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze to rule out solvent residues .
Q. What strategies improve yield in large-scale synthesis?
- Process Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 16 hours under reflux) .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
